Benzophenone thiosemicarbazone
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Overview
Description
Benzophenone thiosemicarbazone is an organic compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzophenone thiosemicarbazone is typically synthesized by the condensation of benzophenone with thiosemicarbazide. The reaction involves refluxing benzophenone hydrazones with substituted aryl isocyanates or isothiocyanates in acetonitrile for 24 hours . The reaction mixture is then cooled to room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Benzophenone thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines .
Scientific Research Applications
Benzophenone thiosemicarbazone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzophenone thiosemicarbazone involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce G2/M cell cycle arrest and apoptosis in leukemia cells by activating the mitochondrial signaling pathway . This involves the loss of mitochondrial membrane potential and the activation of pro-apoptotic proteins like Bad and Bcl-2 . Additionally, it inhibits enzymes like cathepsin B, which plays a role in cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
Benzophenone semicarbazone: Similar to benzophenone thiosemicarbazone but with a carbonyl group instead of a thiocarbonyl group.
Valerophenone thiosemicarbazone: Another thiosemicarbazone derivative with a valerophenone backbone.
Uniqueness
This compound is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to form stable metal complexes and its potent anticancer properties make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
7341-60-8 |
---|---|
Molecular Formula |
C14H13N3S |
Molecular Weight |
255.34 g/mol |
IUPAC Name |
(benzhydrylideneamino)thiourea |
InChI |
InChI=1S/C14H13N3S/c15-14(18)17-16-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H3,15,17,18) |
InChI Key |
VIDYVRMUWBNYCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2 |
solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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